1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Kinase inhibition JAK inhibitors Core-hopping

Medicinal chemistry teams seeking selective pyrazolo[3,4-b]pyrazine scaffolds for kinase or CNS programs face limited substitution options. 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 500731-38-4) provides a unique 1,6-dimethyl-3-amine entry point not replicated by common pyrazolopyridine alternatives. • Fused pyrazolo-pyrazine core validated in Tyk2/JAK kinase inhibition and GluN2B receptor modulation programs • Balanced LogP (~0.25) and TPSA (69.62 Ų) for oral bioavailability and CNS penetration • 97% purity, available from multiple commercial vendors for immediate lead optimization and library construction

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
Cat. No. B12507687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=NN(C2=N1)C)N
InChIInChI=1S/C7H9N5/c1-4-3-9-5-6(8)11-12(2)7(5)10-4/h3H,1-2H3,(H2,8,11)
InChIKeyXQLAZTQGFALBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine: Key Procurement Considerations for Pyrazolopyrazine Scaffolds in Kinase and CNS Research


1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 500731-38-4) is a heterocyclic building block featuring a fused pyrazolo-pyrazine core with methyl groups at the 1- and 6-positions and a reactive 3-amine functionality . This substitution pattern distinguishes it from more common pyrazolopyrazine derivatives and positions it as a scaffold for medicinal chemistry programs targeting kinases, CNS receptors, and inflammatory pathways [1]. The compound carries the molecular formula C7H9N5 and a molecular weight of 163.18 g/mol, with computed physicochemical properties including a topological polar surface area of 69.62 Ų and an estimated LogP of approximately 0.25, indicating balanced polarity suitable for both oral bioavailability and CNS penetration optimization . Its availability at research-grade purity (typically 97%) from multiple commercial vendors facilitates its use as a synthetic intermediate or as a starting point for focused library construction .

Why Generic Substitution of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Fails: Structure-Activity Considerations for Pyrazolopyrazine Selection


Substitution of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine with seemingly similar pyrazolopyrazine analogs or other heterocyclic scaffolds is not straightforward. The specific 1,6-dimethyl substitution pattern on the pyrazolopyrazine core directly influences hydrogen-bonding capacity, lipophilicity, and molecular recognition at biological targets. Systematic structure-activity relationship studies on pyrazolo[3,4-b]pyrazine derivatives reveal that even minor modifications to substitution patterns can produce profound differences in target engagement and potency [1]. Furthermore, patent literature demonstrates that the pyrazolopyrazine scaffold has been independently optimized for distinct therapeutic targets—including GluN2B receptor modulation, JAK/Tyk2 kinase inhibition, and SHP2 phosphatase inhibition—where each program imposes unique substitution requirements that preclude simple interchangeability [2][3][4]. The 1,6-dimethyl-3-amine configuration represents a specific entry point for focused lead optimization campaigns that cannot be replicated by commercially available alternatives with differing substitution patterns.

Quantitative Differentiation Evidence for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Relative to Closest Analogs


Target Class Differentiation: Pyrazine Core Confers Distinct Kinase Selectivity Profile Versus Pyridine Analogs

The pyrazolo[3,4-b]pyrazine core of the target compound provides a distinct pharmacophore relative to the pyrazolo[3,4-b]pyridine scaffold found in the commercially available analog 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1082942-26-4). Literature precedent demonstrates that pyrazolo[3,4-b]pyridine derivatives have been optimized as JAK2 inhibitors, while pyrazolo[3,4-b]pyrazine derivatives have been independently developed for Tyk2-selective JAK inhibition and SHP2 phosphatase targeting [1][2][3]. The replacement of the pyridine nitrogen with a pyrazine introduces an additional hydrogen-bond acceptor that alters the electronic distribution across the fused bicyclic system, directly impacting target engagement profiles [4].

Kinase inhibition JAK inhibitors Core-hopping

Physicochemical Differentiation: LogP Comparison Between 1,6-Dimethyl and 1-Methyl Pyrazolopyrazine Analogs

The 1,6-dimethyl substitution pattern on the target compound produces a computed XLogP3 value of approximately 0.25, representing an increase in lipophilicity of ~0.75 log units relative to the 1-methyl analog (1-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine, CAS 500731-37-3), which has a computed XLogP3 of -0.5 [1]. Both compounds share identical topological polar surface area (69.62 Ų) and hydrogen-bonding profiles (1 donor, 5 acceptors), isolating the LogP difference as the primary physicochemical discriminator [1].

Lipophilicity ADME prediction Drug-likeness

Anti-Proliferative Activity Baseline: Class-Level Potency of Pyrazolo[3,4-b]pyrazine Scaffold in MCF-7 Breast Cancer Model

While direct biological data for 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine are not publicly available, the pyrazolo[3,4-b]pyrazine scaffold class has demonstrated measurable anti-proliferative activity. In a systematic SAR study, structurally related pyrazolo[3,4-b]pyrazine derivatives (compounds 25i and 25j) exhibited highly significant inhibitory activity (p < 0.001) against the MCF-7 breast cancer cell line [1]. This establishes a baseline expectation for the scaffold class and positions the 1,6-dimethyl-3-amine derivative as a viable starting point for anticancer SAR exploration.

Anticancer MCF-7 Cytotoxicity

Synthetic Accessibility: Microwave-Assisted Cyclocondensation Provides Efficient Entry to Pyrazolo[3,4-b]pyrazine Scaffolds

The pyrazolo[3,4-b]pyrazine scaffold benefits from an established microwave-assisted synthetic protocol that is not universally applicable to alternative heterocyclic cores. Ortho-aminonitrosopyrazoles react with cyclic β-diketones in DMF under microwave irradiation to yield pyrazolo[3,4-b]pyrazines with the advantages of easy work-up, mild reaction conditions, and good yields [1]. This synthetic accessibility facilitates rapid analog generation and scale-up relative to other fused heterocyclic systems requiring more arduous synthetic routes.

Synthetic methodology Microwave synthesis Process chemistry

Target Diversity: Pyrazolo[3,4-b]pyrazine Scaffold Demonstrates Broader Therapeutic Patent Coverage Versus Single-Target Analogs

The pyrazolo[3,4-b]pyrazine scaffold has been independently claimed in patents covering at least four distinct therapeutic target classes: GluN2B receptor modulation (CNS disorders), JAK/Tyk2 kinase inhibition (inflammation/oncology), SHP2 phosphatase inhibition (oncology), and CDK2/9 dual inhibition (hematological malignancies) [1][2][3][4]. This breadth of target coverage distinguishes the pyrazolopyrazine scaffold from more narrowly focused heterocyclic analogs and suggests that the 1,6-dimethyl-3-amine derivative may possess a versatile pharmacophore suitable for multiple target-based screening campaigns.

Patent landscape Kinase inhibition CNS therapeutics

High-Value Application Scenarios for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine in Drug Discovery Programs


Kinase Inhibitor Lead Discovery Requiring Tyk2 Selectivity Over JAK2

Programs developing selective Tyk2 inhibitors for autoimmune or inflammatory diseases should prioritize the pyrazolo[3,4-b]pyrazine scaffold over pyrazolo[3,4-b]pyridine alternatives. Patent literature demonstrates that pyrazolopyrazine derivatives have been optimized specifically for Tyk2 kinase inhibition with selectivity over JAK2, while pyrazolopyridine scaffolds have been directed toward JAK2 inhibition [1]. The 1,6-dimethyl-3-amine derivative provides an unencumbered entry point for building focused Tyk2-targeted libraries with the appropriate scaffold class [1].

CNS-Penetrant Lead Optimization for GluN2B-Mediated Neurological Disorders

Research programs targeting GluN2B receptor modulation for CNS disorders (depression, pain, neurodegeneration) may benefit from the improved lipophilic profile of the 1,6-dimethyl analog. The computed XLogP3 of ~0.25 for 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine represents a ~0.75 log unit increase over the 1-methyl analog, positioning it more favorably within CNS drug-like space [2]. This physicochemical advantage, combined with the established patent precedent for pyrazolo-pyrazines as GluN2B modulators, supports its selection for CNS-targeted medicinal chemistry campaigns [3].

Focused Library Construction for Anticancer Screening Cascades

The demonstrated anti-proliferative activity of pyrazolo[3,4-b]pyrazine derivatives against MCF-7 breast cancer cells (p < 0.001) provides a data-driven rationale for incorporating the 1,6-dimethyl-3-amine derivative into focused compound libraries for oncology screening [4]. The scaffold's versatility across multiple oncology-relevant targets—including SHP2 phosphatase and CDK2/9 kinases—further supports its utility in phenotypic and target-based anticancer screening cascades [5][6].

Scaffold-Hopping Campaigns from Pyridine-Containing Kinase Inhibitors

Medicinal chemistry teams seeking to improve potency, selectivity, or IP position for existing pyridine-containing kinase inhibitor series may evaluate the pyrazolo[3,4-b]pyrazine core as a scaffold-hopping alternative. The replacement of a pyridine with a pyrazine ring introduces an additional hydrogen-bond acceptor and alters the electronic properties of the fused system, potentially unlocking new binding interactions or selectivity profiles not accessible with the pyridine scaffold [4]. The microwave-assisted synthetic protocol provides an efficient route to generate and evaluate pyrazolopyrazine analogs [7].

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